3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
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Overview
Description
3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with 3-methylquinoline-4-carboxylic acid under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and substituted quinoline derivatives .
Scientific Research Applications
3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of alkaline phosphatase, a key enzyme involved in dephosphorylation processes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2,3-Diphenylquinoline-4-carboxylic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C18H12F3NO2
- Molecular Weight : 345.29 g/mol
- Structure : The compound features a quinoline scaffold, which is known for its diverse biological activities.
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit antimicrobial activity. In particular, studies have shown that modifications to the quinoline structure can enhance its efficacy against various pathogens. For instance, compounds similar to this compound have demonstrated activity against Leishmania species, which are responsible for leishmaniasis. The introduction of trifluoromethyl groups has been associated with increased potency in these derivatives .
Anticancer Activity
The compound has been evaluated for its anticancer properties, especially as a potential inhibitor of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy due to their role in regulating gene expression. In vitro studies have shown that quinoline derivatives can inhibit HDAC activity, leading to reduced cell proliferation in various cancer cell lines .
Table 1: Summary of Anticancer Activity
The mechanism by which this compound exerts its biological effects involves interference with cellular pathways. It has been suggested that this compound can induce apoptosis in cancer cells by modulating oxidative stress responses and inhibiting specific enzymes involved in cell survival .
Study on Leishmaniasis
A recent study focused on the effects of quinoline derivatives on Leishmania donovani, showing that certain modifications led to enhanced activity against both promastigotes and amastigotes. The study reported IC50 values ranging from 0.2 to 4.1 µM for various derivatives, indicating strong antileishmanial properties attributed to structural features similar to those found in this compound .
HDAC Inhibition Study
Another critical investigation assessed the potential of quinoline derivatives as HDAC inhibitors. The study synthesized several compounds and evaluated their inhibitory effects on HDAC enzymes. The results highlighted that the incorporation of specific functional groups significantly influenced the inhibitory activity, with some derivatives showing promising results comparable to established HDAC inhibitors .
Properties
CAS No. |
1533-17-1 |
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Molecular Formula |
C18H12F3NO2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-methyl-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12F3NO2/c1-10-15(17(23)24)13-7-2-3-8-14(13)22-16(10)11-5-4-6-12(9-11)18(19,20)21/h2-9H,1H3,(H,23,24) |
InChI Key |
FYCKTVVNEKGJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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